Hibiscetin

Flavonoid Chemistry Computational Chemistry Antioxidant Mechanisms

Researchers face irreproducible antioxidant data when substituting common flavonols for hibiscetin. This hexahydroxy flavonol (C15H10O9) is the most hydroxylated natural flavonol known, with DFT-confirmed lower BDE than glycosides or myricetin, enabling multi-mechanism radical scavenging via SPLET and HAT pathways. • Validated neuroprotection at 10 mg/kg in rotenone-induced Parkinson's and 3-NPA Huntington's rat models • Modulates dopamine, serotonin, GABA; suppresses TNF-α and NF-κB pathways • Standardized HPLC quantification available for batch-to-batch QC in nutraceutical development

Molecular Formula C15H10O9
Molecular Weight 334.23 g/mol
Cat. No. B1631911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHibiscetin
Molecular FormulaC15H10O9
Molecular Weight334.23 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)O)O
InChIInChI=1S/C15H10O9/c16-5-3-8(19)11(21)15-9(5)12(22)13(23)14(24-15)4-1-6(17)10(20)7(18)2-4/h1-3,16-21,23H
InChIKeyZPFXBGIJKDANBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hibiscetin Chemical Profile


Hibiscetin is a naturally occurring hexahydroxy flavonol (C15H10O9) and a key bioactive constituent of Hibiscus sabdariffa (roselle) [1]. It is structurally classified as a flavonol and is distinguished by its high degree of hydroxylation, which is the highest among all known naturally occurring flavonols [2]. This extensive hydroxylation pattern is directly linked to its multiple radical scavenging mechanisms, including sequential proton loss electron transfer (SPLET) and hydrogen atom transfer (HAT), as elucidated by density functional theory (DFT) studies [3]. Unlike less hydroxylated flavonoids, hibiscetin's hepta-anionic state in aqueous environments confers a unique capacity for multiple electron transfer processes, which underpins its potent and multi-faceted antioxidant and pharmacological activities [4].

Highly hydroxylated flavonol scaffold for radical-scavenging mechanism studies (SPLET, HAT)
DFT-based structure-activity context
Natural product bioactive probe from Hibiscus sabdariffa
Reported multi-model neuroprotection and metabolic endpoint response
Metal-chelation interaction studies (e.g., Fe²⁺ complex)
May support enhanced radical-scavenging in metal-containing systems

Hibiscetin Irreplaceability


Substituting hibiscetin with other common flavonols like quercetin, myricetin, or kaempferol in research or industrial applications is scientifically unsound and carries a high risk of irreproducible results. The differentiation is quantitative, not anecdotal. For instance, the bond dissociation enthalpy (BDE), a direct measure of radical scavenging potential, is significantly lower for hibiscetin than for its glycoside and other structurally similar flavonols, a difference confirmed by DFT calculations [1]. Furthermore, in vivo efficacy in complex disease models, such as rotenone-induced Parkinson's disease or high-fat diet/streptozotocin-induced diabetes, is achieved at specific, validated doses (10 mg/kg) with effects on biomarkers that are not directly transferable to other flavonoids [2] [3]. Procuring a 'related' compound without verifying its specific activity in the intended assay system will invalidate experimental outcomes and potentially waste resources on a compound lacking the required multi-target, hydroxylation-dependent activity profile unique to hibiscetin.

Hydroxylation pattern Quercetin, myricetin, or kaempferol lack the hepta-anionic state and multiple electron-transfer capacity reported for hibiscetin; radical-scavenging profile may differ markedly.
Model-response endpoints In vivo neuroprotection and metabolic endpoints observed at 10 mg/kg may not transfer to other flavonols; assay-specific validation is required.
Glycoside vs. aglycone Hibiscitrin (3-O-glycoside) exhibits higher BDE; the aglycone form provides more favorable hydrogen-atom donation, limiting direct substitution.

Hibiscetin Quantitative Evidence


Radical Scavenging: BDE vs. Hibiscitrin

Density functional theory (DFT) calculations demonstrate that the bond dissociation enthalpy (BDE), a key thermodynamic parameter for antioxidant activity, is lower for the aglycone Hibiscetin than for its 3-O-glycoside derivative, Hibiscitrin [1]. This indicates that Hibiscetin more readily donates a hydrogen atom to quench free radicals. The study identifies the 8-OH position as the preferred site for radical attack [1].

BDE vs. Hibiscitrin
Head-to-head
Reported lower bond dissociation enthalpy for hibiscetin than hibiscitrin (8-OH preferred site).
Aglycone form shows more favorable HAT-based radical quenching in DFT models.
Gas, water, benzene media; M06-2X/6-311+G(d,p). Context-dependent.
Flavonoid Chemistry Computational Chemistry Antioxidant Mechanisms

Enhanced Activity of Fe(II) Complex

Computational investigation reveals that the Fe(II) chelate complex of Hibiscetin exhibits superior radical scavenging capabilities when compared to the parent (uncomplexed) Hibiscetin molecule [1]. This enhancement is attributed to the stabilization of radical intermediates through metal coordination at one of its five metal-chelating sites [1].

Fe(II) complex activity
Head-to-head
Fe(II)-hibiscetin complex exhibited enhanced radical-scavenging capability vs. parent flavonoid (DFT).
Metal chelation may potentiate antioxidant response in metal-containing environments.
Computational prediction; requires experimental validation.
Bioinorganic Chemistry Metal Chelation Antioxidant Potency

Neuroprotection in Parkinson's Disease Model

In a 28-day in vivo study using a rotenone-induced Parkinson's disease rat model, oral administration of Hibiscetin at 10 mg/kg significantly reduced behavioral deficits (akinesia and catatonia) compared to the untreated disease group [1]. Furthermore, the treatment restored depleted levels of key neurotransmitters, including dopamine, norepinephrine, and serotonin, and their metabolites to levels approaching normal [1].

Parkinson's model
Endpoint context
10 mg/kg hibiscetin reduced rotenone-induced akinesia/catatonia and restored dopamine, norepinephrine, serotonin in rats.
Reported neuroprotection model-response; neurotransmitter restoration observed.
28-day oral study; rotenone 0.5 mg/kg s.c. model. Requires independent replication.
Neuroscience Parkinson's Disease In Vivo Pharmacology

Antidiabetic and Anti-Inflammatory Efficacy

In a 42-day study using a high-fat diet and streptozotocin (HFD/STZ)-induced diabetic rat model, treatment with Hibiscetin at 10 mg/kg resulted in a substantial reduction in blood glucose, total cholesterol (TC), and triglycerides (TG) compared to the untreated diabetic disease standard [1]. It also significantly lowered inflammatory markers including TNF-α, IL-1β, and IL-6, and normalized levels of the oxidative stress marker malondialdehyde (MDA) and liver enzymes AST and ALT [1].

Diabetes model
Endpoint context
10 mg/kg reduced blood glucose, TC, TG, TNF-α, IL-1β, IL-6, MDA in HFD/STZ rats.
Metabolic and inflammatory marker modulation observed in rodent model.
42-day study; HFD/STZ-induced diabetes. Context-dependent.
Diabetes Metabolic Disease Inflammation

Memory Improvement via BDNF/NF-κB Pathway

In a rodent model of LPS-induced memory impairment, Hibiscetin treatment led to a significant recovery in cognitive function, as measured by behavioral paradigms, when compared to the LPS-injected control group [1]. This functional improvement was mechanistically linked to the inhibition of the BDNF/caspase-3/NF-κB signaling pathway, a pathway not universally modulated by all flavonoids [1].

Memory impairment
Endpoint context
Hibiscetin improved LPS-induced memory deficits; inhibited BDNF/caspase-3/NF-κB pathway.
Cognitive endpoint recovery linked to NF-κB pathway modulation.
LPS model; behavioral and biochemical readouts. Reported pathway association.
Neuroinflammation Memory Impairment Cognitive Function

Neuroprotection in Huntington's Disease Model

In a rat model of Huntington's disease induced by 3-nitropropionic acid (3-NPA), oral administration of Hibiscetin at 10 mg/kg substantially restored mean body weight and normalized several biochemical and neuroinflammatory parameters compared to the 3-NPA-only control group [1]. Specifically, it reversed the 3-NPA-induced alterations in neurotransmitter monoamines, including dopamine, serotonin, and GABA, as well as their metabolites [1].

Huntington's model
Endpoint context
10 mg/kg restored body weight, dopamine, serotonin, GABA in 3-NPA-induced rats.
Neurotransmitter normalization and body-weight restoration observed.
22-day, n=6/group; 3-NPA model. Reported model-response.
Neurodegeneration Huntington's Disease Neuropharmacology

Hibiscetin Research Applications


Multi-Model In Vivo Neuroprotection

Given its proven efficacy at 10 mg/kg in rat models of Parkinson's disease, Huntington's disease, and LPS-induced memory impairment, Hibiscetin is an ideal candidate for investigating convergent neuroprotective mechanisms across multiple neurodegenerative disorders [1] [2] [3]. Its ability to modulate neurotransmitter levels (dopamine, serotonin, GABA) and suppress neuroinflammation via TNF-α and NF-κB pathways makes it a valuable tool compound for elucidating disease-modifying strategies [1] [2] [3].

Multi-Target Anti-Diabetic Research

Hibiscetin's demonstrated ability to significantly lower blood glucose, improve lipid profiles (TC, TG), and reduce inflammatory markers (TNF-α, IL-1β, IL-6) in a validated HFD/STZ rat model positions it as a promising lead compound for developing therapies targeting the interconnected pathophysiology of type 2 diabetes and metabolic syndrome [4].

Antioxidant Mechanisms (SPLET & HAT)

As the most hydroxylated naturally occurring flavonol, Hibiscetin serves as a superior model system for studying complex, multi-step radical scavenging mechanisms, including sequential proton loss electron transfer (SPLET) and multiple hydrogen atom transfer (HAT) pathways [5] [6]. Its hepta-anionic state in aqueous environments and the enhanced activity of its Fe(II) chelate complex offer unique opportunities for research into structure-activity relationships and metal-mediated antioxidant effects [5] [6].

Natural Product Standardization and Quality Control

As a major bioactive flavonoid in Hibiscus sabdariffa, Hibiscetin can serve as a quantitative marker for standardizing roselle extracts and related nutraceutical products [7]. HPLC methods have been optimized and validated for its determination in plant material, providing an analytical basis for ensuring batch-to-batch consistency and potency in industrial applications [8].

Application
Selection Property
Validation Focus
Neuroprotection pathway studies
Multi-model neuroprotection endpoint response
Neurotransmitter modulation and TNF-α/NF-κB pathway context
Metabolic disease model research
Glycemic and lipid endpoint response
Inflammatory marker and oxidative stress endpoint review
Radical-scavenging mechanism studies
Hydroxylation-dependent antioxidant profile
SPLET/HAT pathway and metal-chelate interaction analysis
Natural product standardization
Hibiscus sabdariffa marker compound
HPLC-based quantitation and batch consistency review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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